1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine
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Overview
Description
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a complex organic compound that features a combination of pyrazole, sulfonyl, thiadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiadiazole rings, followed by their functionalization and coupling.
Preparation of 1-methyl-1H-pyrazole-4-sulfonyl chloride: This can be achieved by sulfonylation of 1-methyl-1H-pyrazole using chlorosulfonic acid.
Synthesis of 1,3,4-thiadiazol-2-ol: This involves the cyclization of thiosemicarbazide with formic acid.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-sulfonyl chloride
- 1,3,4-thiadiazol-2-ol
- 4-(1,3,4-thiadiazol-2-yloxy)piperidine
Uniqueness
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S2/c1-15-7-10(6-13-15)21(17,18)16-4-2-9(3-5-16)19-11-14-12-8-20-11/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVPIGFJIBCQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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